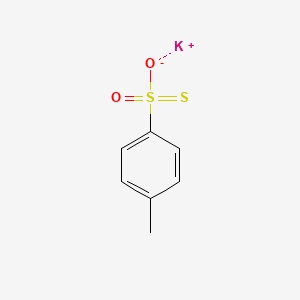

Potassium p-toluenethiosulfonate

Description

Propriétés

Numéro CAS |

28519-50-8 |

|---|---|

Formule moléculaire |

C7H8KO2S2 |

Poids moléculaire |

227.4 g/mol |

Nom IUPAC |

potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C7H8O2S2.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |

Clé InChI |

ZUUNPNBRDNMBJN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+] |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=S)O.[K] |

Autres numéros CAS |

28519-50-8 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Primary Preparation Method: Reaction of p-Toluenesulfonyl Mesylate with Potassium Salt of Toluenethiosulfonic Acid

A well-documented and effective synthetic route involves the conversion of a p-toluenesulfonyl mesylate intermediate with potassium p-toluenethiosulfonate salt in acetone under controlled heating.

Step 1: Preparation of p-toluenesulfonyl mesylate

An ice-cold solution of the precursor compound (compound 79, 5 g, 65.7 mmol) and triethylamine (11 mL, 79 mmol) is dissolved in dichloromethane (150 mL). Methanesulfonyl chloride (5.59 mL, 72.3 mmol) is added dropwise over 2 minutes. The reaction is stirred for 1 hour at 0°C and monitored by thin-layer chromatography (TLC) to confirm completion.Step 2: Isolation and purification of mesylate

The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the mesylate (9.4 g, 61 mmol, 96% yield).Step 3: Reaction with this compound

The mesylate is dissolved in acetone (200 mL), and this compound salt (61 mmol) is added. The mixture is stirred at 50°C for 18 hours. A thick white precipitate forms during the reaction.Step 4: Workup and purification

The reaction mixture is filtered, concentrated to an oil, and extracted with dichloromethane and water. The organic extracts are dried, filtered, and concentrated. Final purification by column chromatography yields pure this compound as a colorless oil, which crystallizes upon standing (Rf = 0.3 in 20% ethyl acetate/hexane).

| Parameter | Details |

|---|---|

| Starting material | Compound 79 (5 g, 65.7 mmol) |

| Base | Triethylamine (11 mL, 79 mmol) |

| Sulfonyl chloride reagent | Methanesulfonyl chloride (5.59 mL, 72.3 mmol) |

| Solvent (Step 1) | Dichloromethane (150 mL) |

| Reaction temperature | 0°C (Step 1), 50°C (Step 3) |

| Reaction time | 1 hour (Step 1), 18 hours (Step 3) |

| Solvent (Step 3) | Acetone (200 mL) |

| Yield | 96% (mesylate), followed by pure product after chromatography |

Alternative Synthetic Routes and Considerations

While the above method is the most detailed and commonly used, alternative approaches may involve:

- Direct sulfonation of p-toluenesulfonyl chloride followed by reaction with potassium thiosulfinate salts.

- Utilization of different solvents and bases to optimize reaction kinetics and product isolation.

- Employing phase-transfer catalysts or ionic liquids to enhance reaction efficiency and selectivity.

However, these alternative methods are less documented in open literature and patents but may be explored depending on industrial or laboratory scale requirements.

Preparation of Stock Solutions for Experimental Use

For practical applications, this compound is often prepared as stock solutions at precise molarities. The preparation involves dissolving accurately weighed amounts of the compound in appropriate solvents, often water or DMSO, with careful attention to solubility and stability.

Stock Solution Preparation Table:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.4177 | 0.8835 | 0.4418 |

| 5 mg | 22.0887 | 4.4177 | 2.2089 |

| 10 mg | 44.1774 | 8.8355 | 4.4177 |

The preparation involves dissolving the specified mass in the corresponding volume to achieve the desired molarity. For in vivo formulations, co-solvents such as PEG300, Tween 80, or corn oil may be added sequentially to ensure clear solutions.

Research Findings and Analytical Data

- The reaction between p-toluenesulfonyl mesylate and this compound salt proceeds efficiently at moderate temperatures (50°C) with high yields (~96% for mesylate intermediate).

- The product crystallizes upon standing, facilitating purification.

- TLC and column chromatography are effective for monitoring and isolating the pure compound.

- The use of acetone as a solvent is critical for the precipitation and isolation of the product.

- The reaction time of 18 hours ensures complete conversion and optimal yield.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Mesylation | Compound 79 + triethylamine + methanesulfonyl chloride in DCM at 0°C for 1 h | p-Toluenesulfonyl mesylate (96% yield) | Monitored by TLC |

| Substitution | Mesylate + this compound in acetone at 50°C for 18 h | This compound (pure after chromatography) | White precipitate forms |

| Purification | Extraction, drying, column chromatography | Pure compound | Crystallizes on standing |

Analyse Des Réactions Chimiques

Types of Reactions

Potassium p-toluenethiosulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into thiols.

Substitution: It participates in nucleophilic substitution reactions, where the sulfonothioic group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Nucleophiles: Sodium methoxide or potassium cyanide for substitution reactions.

Major Products

Oxidation: Produces 4-methylbenzenesulfonic acid.

Reduction: Yields 4-methylbenzenethiol.

Substitution: Forms various substituted benzenesulfonothioic acid derivatives.

Applications De Recherche Scientifique

Potassium p-toluenethiosulfonate (C7H7KO2S2) is a chemical compound with a variety of applications, including uses in scientific research . It is also known as p-Toluenethiosulfonic acid potassium salt, Potassium 4-methylbenzenethiosulfonate, or Potassium thiotosylate .

General Properties

this compound typically appears as a beige crystalline solid . It has a melting point of 227-229 °C and a boiling point of 341.4 °C at 760 mmHg .

Synonyms

- p-Toluenethiosulfonic acid potassium salt

- Potassium 4-methylbenzenethiosulfonate

- Potassium thiotosylate

Scientific Research Applications

- Synthesis of Chemical Compounds this compound is utilized in the synthesis of other chemical compounds, such as S-(2-fluoroethyl) p-toluenethiosulfonate . For example, it is used in the synthesis of S-(2-fluoroethyl-1,1,2,2-D4) p-toluenethiosulfonate, which is a monofluoroethyl 19F NMR probe .

- Antimicrobial Research this compound has been evaluated for its antimicrobial properties and has demonstrated activity against various bacterial strains.

- Nanoparticle Preparation It can be used in the preparation of silver nanoparticles. For example, silver nanoparticles can be synthesized using silver p-toluenesulfonate via reduction with potassium citrate in ethylene glycol medium .

- Protein Studies this compound can be used to create labeled proteins for cryo-EM imaging .

Mécanisme D'action

The mechanism by which benzenesulfonothioic acid, 4-methyl-, potassium salt exerts its effects involves:

Sulfur Donation: Acts as a sulfur donor in various chemical reactions.

Molecular Targets: Interacts with nucleophiles, leading to the formation of new sulfur-containing compounds.

Pathways: Participates in pathways involving sulfur metabolism and detoxification.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table compares potassium p-toluenethiosulfonate with structurally related thiosulfonates and sulfonates:

Research Findings and Case Studies

- Fluorinated Probe Synthesis : this compound reacts with 1-bromo-2-fluoroethane to yield S-(2-fluoroethyl) derivatives in 86% yield, enabling ultrasensitive ¹⁹F NMR studies .

- Failure in Copper-Catalyzed Reactions : The compound failed to react with 2-thienylboronic acid under standard conditions, suggesting steric or electronic limitations in cross-couplings .

- Superiority Over Thiocyanate Salts : In alkynyl sulfide synthesis, this compound outperforms potassium thiocyanate, achieving 91% yield in model reactions .

Activité Biologique

Potassium p-toluenethiosulfonate, a derivative of p-toluenesulfonic acid, has garnered attention for its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is a white crystalline powder that is soluble in water and commonly used as a reagent in various organic reactions. Its chemical structure allows it to participate in sulfonylation reactions, making it valuable in synthetic chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in pharmacology and toxicology.

1. Toxicological Profile

Research indicates that this compound exhibits low acute toxicity. The following table summarizes key toxicological findings:

| Parameter | Value | Reference |

|---|---|---|

| LD50 (mouse, intravenous) | 1700 mg/kg | |

| NOAEL (systemic toxicity) | 763 mg/kg | |

| NOAEL (local effects) | 440 mg/kg | |

| Genotoxicity (in vitro) | Negative |

These findings suggest that while the compound may cause mild irritation, it is not considered a significant genotoxic agent.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Case Study : In vitro tests demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.

3. Applications in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in sulfonylation reactions. Its ability to introduce sulfonyl groups into organic molecules facilitates the development of pharmaceuticals and agrochemicals.

Q & A

Q. What are the optimal synthesis conditions for Potassium p-toluenethiosulfonate to minimize impurities?

Methodological Answer:

-

Key Steps :

- Use high-purity p-toluenesulfonyl chloride (free of p-toluenesulfonic acid) to avoid formation of potassium p-toluenesulfonate .

- Control reaction temperature (e.g., 60°C in acetonitrile) to ensure rapid removal of hydrogen sulfide (H₂S), which promotes undesired desulfurization .

- Purify via flash column chromatography after ethyl acetate extraction and acid washing to isolate the product .

-

Critical Parameters :

Parameter Optimal Range Impact of Deviation Temperature 60–65°C Lower temps slow reaction; higher temps increase H₂S release Solvent Dry acetonitrile Moisture accelerates hydrolysis Purification Column chromatography (silica gel) Inadequate purification retains sulfonate/sulfinate byproducts

Q. How can researchers verify the purity and structure of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use , , and NMR to confirm structural integrity (e.g., δ 2.46 ppm for methyl protons in NMR) .

- Chromatography : Employ HPLC with a mobile phase of water/acetonitrile (e.g., 0.5 mg/mL standard solution) to detect residual sulfonic acid or sulfinate impurities .

- Purity Threshold :

97% purity is required for reproducible reactivity in downstream applications (e.g., protein labeling) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., sulfonate vs. thiotosylate formation) impact experimental outcomes?

Methodological Answer:

- Mechanistic Insights :

- Mitigation Strategies :

- Pre-wash reagents with 5% NaOH to neutralize acidic contaminants .

- Use inert atmospheres (argon) to suppress oxidative side reactions .

Q. What statistical approaches resolve contradictions in reactivity data across studies?

Methodological Answer:

- Data Harmonization :

- Case Example :

Discrepancies in reaction yields (e.g., 70–86% in thiotosylate synthesis) may arise from uncontrolled H₂S levels. Re-analyze data with ANOVA to isolate temperature or purity effects .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer:

-

Stability Profiling :

- Short-term : Store at 0–6°C in anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis .

- Long-term : Lyophilize and store under argon; avoid exposure to light or humidity (degradation >5% after 6 months at room temperature) .

-

Degradation Indicators :

Parameter Stable Range Degradation Sign pH 6–8 Precipitation at pH <5 (sulfonic acid formation) Moisture <0.1% Cloudiness or gelation

Q. What advanced applications leverage this compound’s unique reactivity?

Methodological Answer:

- Protein Labeling :

- Synthesize fluorinated probes (e.g., S-(2-fluoroethyl)p-toluenethiosulfonate) for NMR studies of protein conformational changes .

- Optimize molar ratios (1:3 protein:probe) and reaction times (12–24 hrs) to achieve >90% labeling efficiency .

- Material Science :

Methodological Design Considerations

Q. How to design experiments balancing scalability and precision in thiotosylate chemistry?

Methodological Answer:

- Trade-offs :

- Small-scale : Prioritize precision with inert-atmosphere reactors and real-time NMR monitoring .

- Large-scale : Optimize for throughput by using continuous flow reactors to control H₂S release and temperature gradients .

- Validation :

Cross-validate results using orthogonal techniques (e.g., LC-MS for purity and FT-IR for functional groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.